molecular formula C20H16N4OS B12152982 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

Cat. No.: B12152982
M. Wt: 360.4 g/mol
InChI Key: BXLKENHJVAYXLM-UHFFFAOYSA-N
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Description

2-{[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a heterocyclic ketone featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridin-4-yl moiety at position 5, and a sulfanyl-ethanone linker attached to a naphthalen-2-yl group. This structure combines aromatic and heteroaromatic components, which are critical for interactions in biological systems, such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C20H16N4OS/c1-24-19(15-8-10-21-11-9-15)22-23-20(24)26-13-18(25)17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3

InChI Key

BXLKENHJVAYXLM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(naphthalen-2-yl)ethanone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can react with the triazole ring in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Key Observations:

Thiophene or pyrazine substitutions (e.g., Compound 44, ) alter electronic properties, affecting binding affinity in enzyme inhibition.

Thermal Stability :

  • Acetonitrile derivatives (e.g., 5o) exhibit higher melting points (~237–240°C) due to strong intermolecular interactions, whereas adamantane-containing analogues (Compound 44) melt at lower temperatures (~156°C) .

Biological Activity :

  • Fluorophenyl derivatives (e.g., 3d) demonstrate antimicrobial activity, suggesting that electron-withdrawing groups enhance bioactivity .
  • Adamantane-containing analogues (Compound 44) are potent 11β-HSD1 inhibitors, highlighting the role of bulky substituents in enzyme targeting .

Pharmacological and ADME Profiles

  • Molecular Docking : Triazole-pyridine hybrids (e.g., 3d) show strong interactions with microbial enzymes, correlating with their antimicrobial activity .
  • ADME Predictions : Naphthalene-containing compounds may exhibit higher logP values (~4.5–5.0), suggesting improved blood-brain barrier penetration compared to phenyl analogues .

Biological Activity

The compound 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4OSC_{16}H_{14}N_{4}OS, with a molecular weight of approximately 318.37 g/mol. The structure features a triazole ring linked to a naphthalene moiety, which is known to enhance biological activity through various interactions within biological systems.

Molecular Structure

PropertyValue
Molecular Formula C₁₆H₁₄N₄OS
Molecular Weight 318.37 g/mol
IUPAC Name 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds indicated that those with pyridine and naphthalene substitutions demonstrated enhanced antibacterial and antifungal activities. The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. The compound was subjected to cytotoxicity assays against different cancer cell lines, including breast and colon cancer cells. Results indicated that it exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with cancer progression and microbial resistance. For instance, it is believed to inhibit tyrosinase activity, which plays a critical role in melanin production and is implicated in hyperpigmentation disorders.

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that modifications on the triazole ring and naphthalene moiety significantly influence biological activity. The presence of the methyl group on the pyridine ring enhances lipophilicity, improving cellular uptake and bioavailability.

Case Study 1: Antimicrobial Screening

In one study, the compound was screened against a panel of pathogens using standard disk diffusion methods. The results showed:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound has potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A separate investigation assessed the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines:

Cell LineIC50 (µM)
MCF-710
HT-298

The lower IC50 values indicate strong cytotoxic effects, warranting further investigation into its therapeutic potential.

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